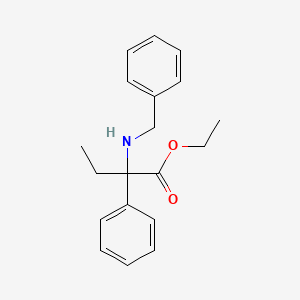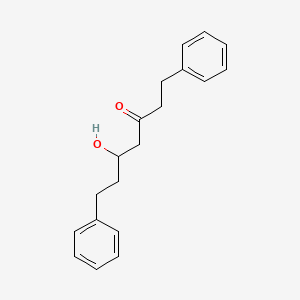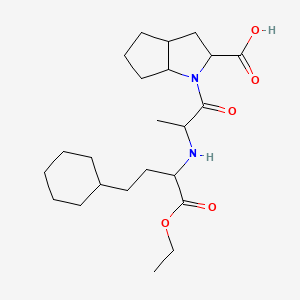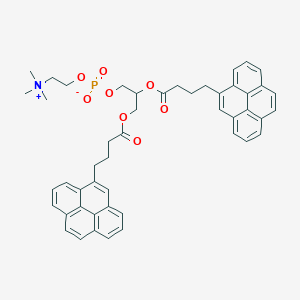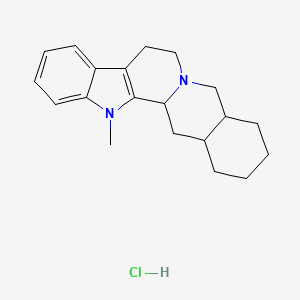
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride is a complex organic compound with a unique structure. It is a derivative of yohimbine, an indole alkaloid, and is often studied for its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride typically involves multiple steps, starting from yohimbine. The process includes methylation and hydrogenation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. It may modulate signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- Yohimbine
- 11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban
- 3-methyl-yohimbine
Uniqueness
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride is unique due to its specific methylation pattern and hydrogenation state, which confer distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C20H27ClN2 |
|---|---|
分子量 |
330.9 g/mol |
IUPAC 名称 |
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H |
InChI 键 |
PGEHZROVWYXBFH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


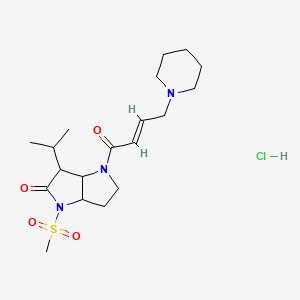
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
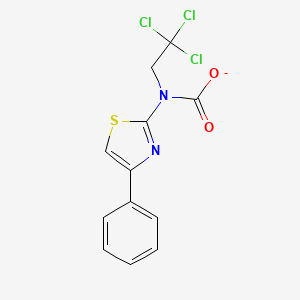
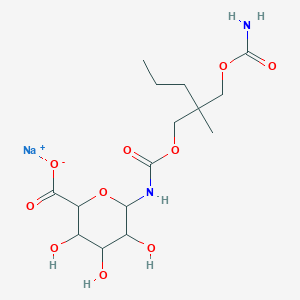
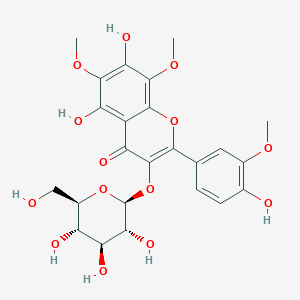
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
